molecular formula C10H13ClO5S2 B1420821 4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride CAS No. 1178333-46-4

4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride

Cat. No. B1420821
M. Wt: 312.8 g/mol
InChI Key: JHZPMGZBIWIJAD-UHFFFAOYSA-N
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Description

“4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H13ClO5S2 and a molecular weight of 312.8 g/mol . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride” consists of a benzene ring substituted with a sulfonyl chloride group and an ethanesulfonyl ethoxy group .


Chemical Reactions Analysis

While specific chemical reactions involving “4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride” are not available, sulfonyl chlorides in general are known to undergo a variety of reactions. They are electrophiles and can participate in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis of Multisulfonyl Chlorides The chemical 4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride has been extensively studied in the context of synthesizing functional aromatic multisulfonyl chlorides. These compounds are significant as they serve as the foundational building blocks for creating dendritic and other complex organic molecules. The process involves a series of reactions, with the final step typically being the quantitative oxidative chlorination of various thiophenyl groups to yield sulfonyl chlorides. Such multisulfonyl chlorides are integral in new synthetic strategies for preparing advanced molecular architectures (Percec et al., 2001).

Sulfonylation Reactions in Ionic Liquids The compound has also been implicated in studies involving Friedel-Crafts sulfonylation reactions, where 1-butyl-3-methylimidazolium chloroaluminate ionic liquids were used as unconventional reaction media. These substrates exhibited significantly enhanced reactivity, offering nearly quantitative yields of diaryl sulfones under ambient conditions. This study sheds light on the potential of using ionic liquids as catalysts and reaction mediums, thus opening new pathways in sulfonylation chemistry (Nara, Harjani, & Salunkhe, 2001).

Oxidative Conversion to Sulfonyl Chlorides In another context, compounds related to 4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride have been used for the direct oxidative conversion of sulfur compounds to the corresponding arenesulfonyl chlorides. This process is highlighted for its simplicity, practicality, and broad substrate scope, making it a valuable method for generating aryl or heteroarylsulfonyl chlorides, which are crucial in various chemical syntheses (Veisi, Ghorbani-Vaghei, & Mahmoodi, 2011).

properties

IUPAC Name

4-(2-ethylsulfonylethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO5S2/c1-2-17(12,13)8-7-16-9-3-5-10(6-4-9)18(11,14)15/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZPMGZBIWIJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCOC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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